4-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-methylthiazol-2-amine 4-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-methylthiazol-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15872899
InChI: InChI=1S/C9H12N4S/c1-5-4-6(2)13(12-5)8-7(3)14-9(10)11-8/h4H,1-3H3,(H2,10,11)
SMILES:
Molecular Formula: C9H12N4S
Molecular Weight: 208.29 g/mol

4-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-methylthiazol-2-amine

CAS No.:

Cat. No.: VC15872899

Molecular Formula: C9H12N4S

Molecular Weight: 208.29 g/mol

* For research use only. Not for human or veterinary use.

4-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-methylthiazol-2-amine -

Specification

Molecular Formula C9H12N4S
Molecular Weight 208.29 g/mol
IUPAC Name 4-(3,5-dimethylpyrazol-1-yl)-5-methyl-1,3-thiazol-2-amine
Standard InChI InChI=1S/C9H12N4S/c1-5-4-6(2)13(12-5)8-7(3)14-9(10)11-8/h4H,1-3H3,(H2,10,11)
Standard InChI Key IFRMRASBCGZPIM-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=NN1C2=C(SC(=N2)N)C)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Specifications

The compound’s IUPAC name, 4-(3,5-dimethylpyrazol-1-yl)-5-methyl-1,3-thiazol-2-amine, reflects its bifunctional heterocyclic system. Key structural identifiers include:

PropertyValue
CAS Number1006458-63-4
Molecular FormulaC₉H₁₂N₄S
Molecular Weight208.29 g/mol
SMILESCC1=CC(=NN1C2=C(SC(=N2)N)C)C
InChI KeyIFRMRASBCGZPIM-UHFFFAOYSA-N
PubChem CID19620891

The thiazole ring (positions 2–5) is substituted at C4 with a 3,5-dimethylpyrazole group and at C5 with a methyl group, while the C2 position bears an amine. This arrangement creates a planar conformation stabilized by intramolecular hydrogen bonding between the thiazolic amine and pyrazole nitrogen.

Spectroscopic Characterization

Although experimental NMR or IR data for this specific compound are unavailable, analogous pyrazole-thiazole hybrids exhibit distinctive spectral patterns . For example:

  • ¹H NMR: Pyrazole protons typically resonate at δ 2.1–2.5 ppm (methyl groups) and δ 5.5–6.0 ppm (pyrazole C-H) . Thiazole protons appear downfield (δ 7.0–8.5 ppm) due to electron-withdrawing effects .

  • ¹³C NMR: The thiazole C2 carbon, adjacent to the amine, resonates near δ 165 ppm, while pyrazole carbons appear at δ 100–150 ppm .

Synthesis and Structural Modification

Synthetic Routes

Route 1: Cyclocondensation of Thiourea Derivatives

  • Formation of thiazole core: React 5-methylthiazol-2-amine with chloroacetone under basic conditions to introduce the C4 substituent .

  • Pyrazole coupling: Treat the intermediate with 3,5-dimethyl-1H-pyrazole in the presence of a coupling agent (e.g., DCC).

Route 2: Click Chemistry

  • Copper-catalyzed azide-alkyne cycloaddition (CuAAC): Attach a propargyl group to the thiazole C4 position, then react with 3,5-dimethylpyrazole azide .

Yields for such reactions typically range from 45% to 72%, depending on solvent polarity and catalyst choice .

Structural Analogues and Their Properties

Modifications to the pyrazole or thiazole rings alter bioactivity. Notable analogues include:

CompoundModificationBiological Activity
5-[(4-Amino-3,5-dimethylpyrazol-1-yl)methyl]thiophene-2-carboxylic acid Thiophene-carboxylic acid substitutionEnhanced antimicrobial activity (MIC: 8 µg/mL vs. S. aureus)
2-(5-(4-Fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)-5-((4-fluorophenyl)diazenyl)-4-methylthiazole Triazole and fluorophenyl additionsAntioxidant (IC₅₀: 20.56 µg/mL)
ActivityExample CompoundEfficacySource
AntioxidantN,N-bis((1H-pyrazol-1-yl)methyl)thiazol-2-amineIC₅₀: 4.67 µg/mL (DPPH assay)
Anti-inflammatory4-(Benzofuran-2-yl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole78% COX-2 inhibition at 10 µM

Challenges and Future Directions

  • Synthetic Optimization: Current routes suffer from moderate yields; microwave-assisted synthesis could improve efficiency.

  • Target Identification: Computational docking studies (e.g., with urate oxidase or NADPH oxidase) may clarify mechanisms .

  • Toxicity Profiling: Ames tests and hepatocyte assays are needed to assess safety.

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